

Structural Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-bromo-1,5-dimethyl-1H-pyrazole**

Cat. No.: **B1280239**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **4-bromo-1,5-dimethyl-1H-pyrazole**. Due to the limited availability of published experimental data for this specific isomer, this document presents a detailed analysis based on available information for the compound and its close isomers, 4-bromo-3,5-dimethyl-1H-pyrazole and 4-bromo-1,3-dimethyl-1H-pyrazole. This guide includes key physicochemical properties, predicted spectroscopic data, a proposed synthetic protocol, and a logical workflow for its complete structural elucidation. The information is intended to serve as a valuable resource for researchers working with substituted pyrazoles in medicinal chemistry and materials science.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the field of drug discovery and development due to their diverse pharmacological activities. The introduction of a bromine atom and methyl groups to the pyrazole core can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and potential as a therapeutic agent. **4-bromo-1,5-dimethyl-1H-pyrazole**, a member of this family, presents a unique substitution pattern that warrants detailed structural investigation. This guide aims to provide a thorough structural analysis, leveraging available data and predictive methodologies to facilitate further research and application of this compound.

Physicochemical Properties

The fundamental physicochemical properties of **4-bromo-1,5-dimethyl-1H-pyrazole** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
CAS Number	5775-86-0	[1] [2] [3]
Molecular Formula	C ₅ H ₇ BrN ₂	[1]
Molecular Weight	175.03 g/mol	[1]
Appearance	Solid (predicted)	
Purity	Typically >98% (commercial)	[1]

Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectroscopic data for **4-bromo-1,5-dimethyl-1H-pyrazole** is not readily available in published literature. Therefore, this section provides predicted data based on the analysis of its isomers and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **4-bromo-1,5-dimethyl-1H-pyrazole** are presented below, alongside experimental data for its isomers for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

Compound	H-3 (s)	N-CH ₃ (s)	C-CH ₃ (s)	Solvent	Reference
4-bromo-1,5-dimethyl-1H-pyrazole (Predicted)	~7.5 ppm	~3.7 ppm	~2.3 ppm	CDCl ₃	
4-bromo-1,3-dimethyl-1H-pyrazole	7.42 ppm	3.75 ppm	2.25 ppm	CDCl ₃	[4]
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole	5.91 ppm	-	2.28, 2.26 ppm	CDCl ₃	[5]

Table 2: ¹³C NMR Spectroscopic Data

Compound	C-3	C-4	C-5	N-CH ₃	C-CH ₃	Solvent	Reference
4-bromo-1,5-dimethyl-1H-pyrazole (Predicted)	~138 ppm	~95 ppm	~148 ppm	~35 ppm	~12 ppm	CDCl ₃	
4-bromo-1,3-dimethyl-1H-pyrazole	148.4 ppm	91.2 ppm	138.4 ppm	36.1 ppm	13.2 ppm	CDCl ₃	[4]
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole	148.4 ppm	107.8 ppm	138.4 ppm	-	13.2, 12.2 ppm	CDCl ₃	[5]

Infrared (IR) Spectroscopy

The predicted significant IR absorption bands for **4-bromo-1,5-dimethyl-1H-pyrazole** are listed below. These predictions are based on the characteristic vibrational modes of the pyrazole ring and its substituents.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretching (aromatic)
~2950-2850	C-H stretching (aliphatic, CH ₃)
~1600-1500	C=N and C=C stretching (pyrazole ring)
~1450-1350	C-H bending (CH ₃)
~1050-1000	C-N stretching
~600-500	C-Br stretching

Mass Spectrometry (MS)

The predicted mass spectrum of **4-bromo-1,5-dimethyl-1H-pyrazole** would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion	Notes
174/176	[M] ⁺	Molecular ion peak with characteristic bromine isotope pattern.
159/161	[M-CH ₃] ⁺	Loss of a methyl group.
95	[M-Br] ⁺	Loss of the bromine atom.

Experimental Protocols

Proposed Synthesis of **4-bromo-1,5-dimethyl-1H-pyrazole**

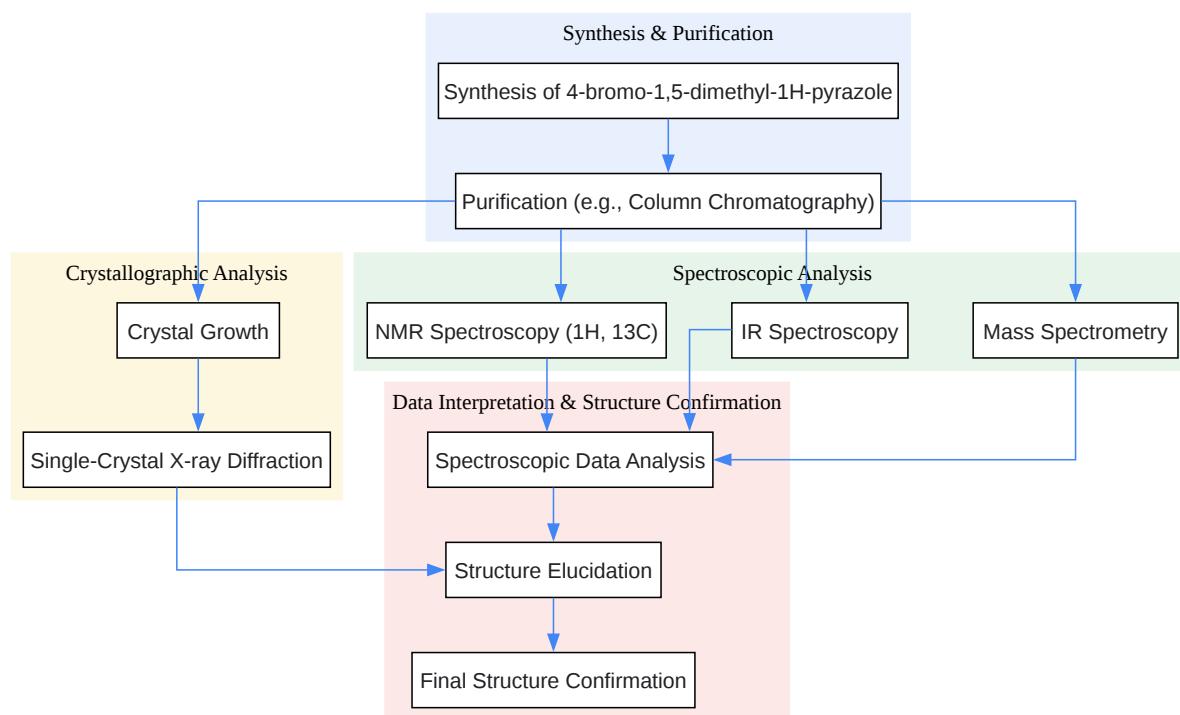
A plausible synthetic route to **4-bromo-1,5-dimethyl-1H-pyrazole** involves the bromination of 1,5-dimethyl-1H-pyrazole. A representative experimental protocol is detailed below.

Materials:

- 1,5-dimethyl-1H-pyrazole
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4) or Acetonitrile (CH_3CN)
- AIBN (Azobisisobutyronitrile) (optional, for radical initiation)
- Sodium bicarbonate ($NaHCO_3$) solution
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in CCl_4 or CH_3CN , add N-bromosuccinimide (1.05 eq).
- If using a radical pathway, a catalytic amount of AIBN can be added, and the mixture can be heated to reflux. Alternatively, the reaction can be stirred at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of $NaHCO_3$ and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **4-bromo-1,5-dimethyl-1H-pyrazole**.

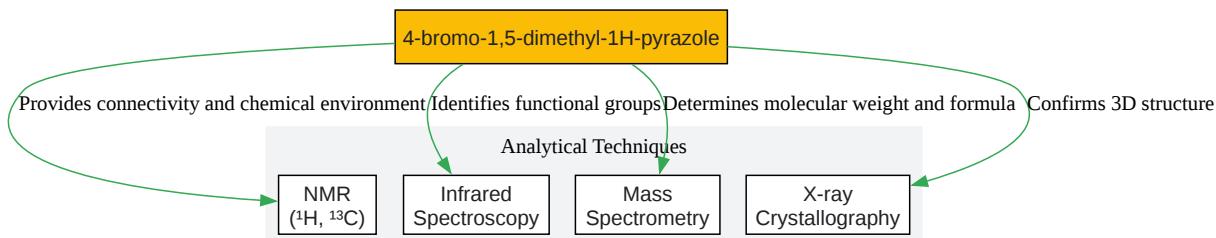

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the complete structural analysis of a synthesized compound like **4-bromo-1,5-dimethyl-1H-pyrazole**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **4-bromo-1,5-dimethyl-1H-pyrazole**.

Relationship between Compound and Analytical Techniques

This diagram shows the relationship between the target compound and the various analytical techniques used for its structural characterization.

[Click to download full resolution via product page](#)

Caption: Analytical techniques for the structural analysis of **4-bromo-1,5-dimethyl-1H-pyrazole**.

Conclusion

While direct experimental data for **4-bromo-1,5-dimethyl-1H-pyrazole** remains elusive in the public domain, this technical guide provides a robust framework for its structural analysis. By leveraging comparative data from its isomers and established spectroscopic principles, a comprehensive predicted analytical profile has been established. The proposed synthetic protocol offers a viable route for its preparation, and the outlined workflow provides a clear path for its complete structural elucidation. This guide serves as a foundational resource for researchers, enabling them to proceed with the synthesis, characterization, and exploration of the potential applications of this and other related substituted pyrazole compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE | CymitQuimica [cymitquimica.com]
- 2. 5775-86-0 Cas No. | 4-Bromo-1,5-dimethyl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Structural Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280239#4-bromo-1-5-dimethyl-1h-pyrazole-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com